molecular formula C23H20N2O3 B414990 2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B414990
M. Wt: 372.4g/mol
InChI Key: YLLCCIBLOSOYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes a benzooxazole ring

Preparation Methods

The synthesis of 2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the formation of the benzooxazole ring followed by the introduction of the methoxy and benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide include:

    2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine: This compound shares the benzooxazole ring but differs in its functional groups.

    Methyl 2-methoxy-5-sulfamoylbenzoate:

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4g/mol

IUPAC Name

2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O3/c1-14-8-11-21-19(12-14)25-23(28-21)16-10-9-15(2)18(13-16)24-22(26)17-6-4-5-7-20(17)27-3/h4-13H,1-3H3,(H,24,26)

InChI Key

YLLCCIBLOSOYNM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.